Cas no 64190-48-3 ((S)-Beta-methyl-gamma-butyrolactone)

(S)-Beta-methyl-gamma-butyrolactone is a chiral lactone compound characterized by its five-membered ring structure and methyl substituent at the beta position. This optically active molecule serves as a valuable intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its stereochemical purity makes it suitable for asymmetric synthesis, enabling the construction of complex chiral architectures. The lactone functionality offers reactivity for ring-opening reactions, while the methyl group enhances steric and electronic effects, influencing selectivity in catalytic processes. Its stability under standard conditions ensures ease of handling and storage. Applications include use in flavor and fragrance formulations, as well as in the development of bioactive compounds.
(S)-Beta-methyl-gamma-butyrolactone structure
64190-48-3 structure
商品名:(S)-Beta-methyl-gamma-butyrolactone
CAS番号:64190-48-3
MF:C5H8O2
メガワット:100.11582
MDL:MFCD00040505
CID:510658
PubChem ID:11115993

(S)-Beta-methyl-gamma-butyrolactone 化学的及び物理的性質

名前と識別子

    • dihydro-4-methylfuran-2(3H)-one
    • (S)-4-Methyl-dihydro-furan-2-one
    • (S)-BETA-METHYL-GAMMA-BUTYROLACTONE
    • 2(3H)-Furanone,dihydro-4-methyl-, (4S)-
    • (S)-(-)-3-Methyl-&#947
    • -butyrolactone
    • AS-38175
    • CS-0120814
    • (4S)-Dihydro-4-methyl-2(3H)-furanone
    • (S)-3-methylbutyrolactone
    • MFCD00040505
    • NS00053396
    • (4S)-4-METHYLOXOLAN-2-ONE
    • (S)-4-Methyldihydrofuran-2(3H)-one
    • AKOS006273210
    • 64190-48-3
    • DTXSID401291959
    • SCHEMBL78498
    • (S)-Beta-methyl-gamma-butyrolactone
    • MDL: MFCD00040505
    • インチ: InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3/t4-/m0/s1
    • InChIKey: ALZLTHLQMAFAPA-BYPYZUCNSA-N
    • ほほえんだ: O=C1OC[C@@H](C)C1

計算された属性

  • せいみつぶんしりょう: 100.05244
  • どういたいしつりょう: 100.052429494g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 0
  • 複雑さ: 88.1
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.6

じっけんとくせい

  • 色と性状: Light-red to Brown Liquid
  • PSA: 26.3

(S)-Beta-methyl-gamma-butyrolactone セキュリティ情報

(S)-Beta-methyl-gamma-butyrolactone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
S288095-10mg
(S)-4-Methyldihydrofuran-2(3H)-one
64190-48-3
10mg
$603.00 2023-05-17
AstaTech
64712-1/G
(S)-BETA-METHYL-GAMMA-BUTYROLACTONE
64190-48-3 95%
1g
$2299 2023-09-16
AstaTech
64712-5/G
(S)-BETA-METHYL-GAMMA-BUTYROLACTONE
64190-48-3 95%
5/G
$2955 2021-07-03
Fluorochem
046482-5g
S)-beta-Methyl-gamma-butyrolactone
64190-48-3 95%
5g
£2302.00 2022-03-01
Fluorochem
046482-250mg
S)-beta-Methyl-gamma-butyrolactone
64190-48-3 95%
250mg
£308.00 2022-03-01
A2B Chem LLC
AG66903-1g
(S)-Beta-methyl-gamma-butyrolactone
64190-48-3 95%
1g
$2324.00 2024-04-19
A2B Chem LLC
AG66903-100mg
(S)-Beta-methyl-gamma-butyrolactone
64190-48-3 95%
100mg
$524.00 2024-04-19
eNovation Chemicals LLC
Y1261773-250mg
(S)-dihydro-4-methylfuran-2(3H)-one
64190-48-3 95%
250mg
$1350 2025-02-19
eNovation Chemicals LLC
Y1261773-50mg
(S)-dihydro-4-methylfuran-2(3H)-one
64190-48-3 95%
50mg
$520 2025-02-19
eNovation Chemicals LLC
Y1261773-50mg
(S)-dihydro-4-methylfuran-2(3H)-one
64190-48-3 95%
50mg
$520 2025-02-28

(S)-Beta-methyl-gamma-butyrolactone 関連文献

(S)-Beta-methyl-gamma-butyrolactoneに関する追加情報

Recent Advances in the Study of (S)-Beta-methyl-gamma-butyrolactone (CAS: 64190-48-3): A Key Chiral Intermediate in Pharmaceutical Synthesis

The compound (S)-Beta-methyl-gamma-butyrolactone (CAS: 64190-48-3) has garnered significant attention in recent years as a versatile chiral building block in pharmaceutical synthesis. This γ-lactone derivative, characterized by its stereocenter at the β-position, serves as a critical intermediate in the production of various bioactive molecules, including antiviral agents, anti-inflammatory drugs, and central nervous system (CNS) modulators. Recent studies have focused on optimizing its synthetic routes, exploring novel applications, and investigating its biological activities, making it a compound of considerable interest in the chemobiological and medicinal chemistry communities.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of (S)-Beta-methyl-gamma-butyrolactone in the synthesis of protease inhibitors targeting SARS-CoV-2. Researchers demonstrated that the chiral integrity of this lactone is crucial for the inhibitory activity of the resulting compounds, with the (S)-enantiomer showing superior binding affinity compared to its (R)-counterpart. The study utilized molecular docking simulations and enzymatic assays to validate these findings, providing a structural basis for the design of next-generation antiviral therapeutics.

In addition to its pharmaceutical applications, (S)-Beta-methyl-gamma-butyrolactone has been investigated as a precursor for biodegradable polymers. A team from MIT reported in ACS Sustainable Chemistry & Engineering (2024) a novel enzymatic polymerization method that converts this lactone into polyesters with tunable mechanical properties. The process, which employs engineered lipases, offers a green alternative to traditional petrochemical-based polymer synthesis and underscores the compound's potential in sustainable material science.

The biosynthesis of (S)-Beta-methyl-gamma-butyrolactone has also seen significant advancements. A recent Nature Communications paper (2024) described the metabolic engineering of E. coli to produce this compound from renewable feedstocks. By introducing heterologous pathways and optimizing fermentation conditions, the researchers achieved titers exceeding 5 g/L, marking a substantial improvement over previous microbial production systems. This development is particularly relevant given the growing demand for enantiomerically pure pharmaceutical intermediates.

From a pharmacological perspective, (S)-Beta-methyl-gamma-butyrolactone itself has shown interesting biological activities. A 2023 study in European Journal of Pharmacology reported its modulatory effects on GABAA receptors, suggesting potential applications in anxiety and seizure disorders. The compound demonstrated subtype-selective activity, with particular affinity for α2β3γ2 receptors, making it a valuable tool for studying GABAergic neurotransmission and a potential lead compound for CNS drug development.

Analytical methods for (S)-Beta-methyl-gamma-butyrolactone have also evolved. A recent Journal of Chromatography A publication (2024) presented a high-throughput chiral HPLC method capable of resolving both enantiomers with baseline separation in under 3 minutes. This advancement addresses the longstanding challenge of rapid enantiomeric purity assessment, which is critical for quality control in pharmaceutical manufacturing.

Looking forward, the diverse applications of (S)-Beta-methyl-gamma-butyrolactone continue to expand. Its role in asymmetric synthesis, particularly in the construction of quaternary carbon centers, has been highlighted in several recent synthetic methodology papers. Furthermore, its potential as a bio-based platform chemical positions it favorably in the transition toward greener pharmaceutical manufacturing. Ongoing research is expected to uncover additional therapeutic applications and more efficient production methods for this valuable chiral synthon.

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Amadis Chemical Company Limited
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